molecular formula C21H16N4O3 B2538674 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide CAS No. 2034236-80-9

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2538674
CAS No.: 2034236-80-9
M. Wt: 372.384
InChI Key: SKLRPQMTLZEHKV-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates both pyrazine and furan heterocyclic systems, a motif found in compounds investigated for various pharmacological activities. The presence of these aromatic systems suggests potential for interactions with biological targets such as enzymes and receptors. Compounds with pyrazine and furan moieties have demonstrated relevance in antiviral research. For instance, trisubstituted pyrazine derivatives have been identified as potent, allosteric inhibitors of the NS2B-NS3 protease in Flaviviruses such as Zika, dengue, and West Nile virus, with some exhibiting inhibitory concentrations (IC50) in the nanomolar range and showing efficacy in cell-based assays and animal models of infection . Furthermore, benzamide-based molecular scaffolds are frequently explored in structure-based drug design, including the development of inhibitors for bacterial targets like the 2-trans enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis . The structural features of this compound make it a valuable candidate for researchers investigating novel therapeutic agents against infectious diseases or for probing specific biochemical pathways. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c26-21(15-4-3-5-17(12-15)28-19-6-1-2-8-23-19)25-13-18-20(24-10-9-22-18)16-7-11-27-14-16/h1-12,14H,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLRPQMTLZEHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-(furan-3-yl)pyrazine and 3-(pyridin-2-yloxy)benzoic acid. These intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., solvent, temperature, pH) to form the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups may yield amines.

Scientific Research Applications

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. The unique combination of furan and pyrazine rings in this compound suggests potential efficacy against various bacterial strains.

Anti-inflammatory Properties

Studies have shown that heterocyclic compounds can modulate inflammatory pathways. This compound's structure allows it to interact with specific molecular targets involved in inflammation, potentially leading to therapeutic effects.

Anticancer Activity

The compound's ability to inhibit certain enzymes involved in cancer pathways makes it a candidate for anticancer drug development. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cells.

Neuroprotective Effects

Given the increasing interest in neurodegenerative diseases, compounds like this compound are being investigated for their neuroprotective properties, particularly their ability to cross the blood-brain barrier.

Case Studies and Research Findings

StudyFindings
Investigated the synthesis and biological evaluation of derivatives similar to this compound, showing promising anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM.
Explored the potential neuroprotective effects, indicating that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage.
Demonstrated anti-inflammatory effects in vitro, suggesting that this compound may reduce cytokine production in activated macrophages.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several benzamide and pyrazine derivatives reported in the literature. Below is a detailed comparison:

Table 1: Structural and Physical Properties Comparison

Compound Name Core Structure Substituents/Modifications Melting Point (°C) Molecular Weight (g/mol) Key Data Sources
Target Compound Benzamide 3-(Pyridin-2-yloxy), (3-(Furan-3-yl)pyrazin-2-yl)methyl Not Reported ~415.4* N/A
N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide (3b) Benzamide 3-(Furan-3-yl), 4-(2-aminocyclopropyl)phenyl 198–200 397.4 [1]
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Acetamide Trifluoromethyl, chloro, piperazine-carbonyl 241–242 530.0 [3]
N-(3-(prop-2-ynyloxy)pyridin-2-yl)benzamide (5) Benzamide 3-(Propargyloxy)pyridin-2-yl Not Reported 280.3 [4]
N-methyl-4-({4-({[3-(N-methylmethanesulfonamido)pyrazin-2-yl]methyl}amino)-5-(trifluoromethyl)pyrimidin-2-yl}amino)benzamide (Defactinib) Benzamide Pyrazine-sulfonamido, trifluoromethyl Not Reported 534.5 [11]

*Calculated based on molecular formula.

Key Comparative Insights :

Heterocyclic Substituents and Bioactivity :

  • The target compound ’s furan-3-yl group (electron-rich oxygen heterocycle) contrasts with thiophene (sulfur-containing) or pyridin-4-yl (basic nitrogen) substituents in compounds (e.g., 4a, 6b). Furan derivatives often exhibit improved metabolic stability compared to thiophenes but may reduce lipophilicity .
  • The pyridin-2-yloxy group introduces a conformationally flexible ether linkage, differing from rigid propargyloxy () or trifluoromethyl () groups. This could enhance solubility but reduce membrane permeability .

Synthetic Complexity :

  • The target compound’s synthesis is likely more complex than simpler benzamides (e.g., ’s compound 5) due to the need for orthogonal protection of the pyrazine and pyridine moieties during coupling .

The pyridin-2-yloxy group may mimic ATP-binding motifs in kinase targets .

Table 2: Functional Group Impact on Properties

Functional Group Impact on Solubility Impact on Lipophilicity (LogP) Potential Biological Role
Furan-3-yl (target compound) Moderate (polar O) Decreases vs. thiophene π-Stacking with aromatic residues
Pyridin-2-yloxy (target compound) High (basic N, O) Moderate Hydrogen bonding with receptors
Trifluoromethyl (8b, ) Low Increases Metabolic stability, hydrophobic
Propargyloxy (5, ) Low Increases Click chemistry applications

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a synthetic compound of increasing interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a pyrazine moiety, and a pyridine derivative, which contribute to its unique properties. The molecular formula is C16H14N4O2C_{16}H_{14}N_{4}O_{2} with a molecular weight of 294.31 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₄N₄O₂
Molecular Weight294.31 g/mol
CAS Number2034236-80-9

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. These interactions may modulate various biochemical pathways, leading to therapeutic effects.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against certain viral strains.

Biological Activity

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown antiproliferative effects against various cancer cell lines.
  • Antiviral Properties : Certain pyrazine derivatives have been studied for their ability to inhibit viral replication.

Case Studies

  • Antiproliferative Effects : A study evaluated the cytotoxic effects of similar benzamide derivatives against breast and lung cancer cell lines, demonstrating significant inhibition at low micromolar concentrations (IC50 values ranging from 0.20 to 0.35 μM) .
  • Antiviral Screening : Compounds structurally related to this compound were tested against HIV and showed promising results, with some exhibiting IC50 values as low as 2.95 μM .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound sets it apart from other benzamide derivatives and pyrazine-containing compounds.

Compound TypeExampleNotable Activity
Benzamide Derivative4-chloro-benzamidesRET kinase inhibition
Pyrazine DerivativeFluorinated pyrazinesAntiproliferative
Furan-containingFuranonesAntiviral activity

Q & A

Q. What synthetic strategies are recommended for preparing N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide?

Methodological Answer: The compound’s synthesis requires multi-step approaches due to its heterocyclic complexity:

  • Step 1: Construct the pyrazine-furan core via microwave-assisted coupling (e.g., using nitroarene precursors and formic acid derivatives as CO surrogates for reductive cyclization) .
  • Step 2: Functionalize the pyridine moiety via Ullmann-type coupling for the pyridin-2-yloxy linkage, using palladium catalysts (e.g., Pd(OAc)₂ with triphenylphosphine in pyridine) .
  • Step 3: Amide bond formation between the pyrazine-methyl and benzamide groups using EDC/HOBt coupling in anhydrous DMF .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Assign peaks for furan (δ 6.5–7.5 ppm), pyrazine (δ 8.0–9.0 ppm), and pyridin-2-yloxy (δ 7.0–8.5 ppm) .
    • FTIR: Identify amide C=O stretch (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) .
  • Purity Assessment:
    • HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can researchers address low yields in the pyrazine-furan coupling step?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Optimize:

  • Catalyst System: Replace Pd(OAc)₂ with PdCl₂(PPh₃)₂ for enhanced stability .
  • Solvent Effects: Test polar aprotic solvents (e.g., DMF or DMSO) to improve solubility .
  • Microwave Assistance: Reduce reaction time (10–15 min at 120°C) to minimize decomposition .
  • By-Product Analysis: Use LC-MS to identify undesired adducts (e.g., over-oxidized furan derivatives) .

Q. How to evaluate the compound’s interaction with biological targets (e.g., kinases or DNA)?

Methodological Answer:

  • Kinase Inhibition Assays:
    • Use TR-FRET (time-resolved fluorescence resonance energy transfer) with recombinant kinases (e.g., PIM1) and ATP-competitive probes .
    • Compare IC₅₀ values against known inhibitors (e.g., Mocetinostat for HDACs) .
  • DNA Binding Studies:
    • UV-Vis Titration: Monitor hypochromicity at 260 nm upon adding ct-DNA .
    • Docking Simulations: Perform molecular dynamics with software like AutoDock Vina to predict binding modes .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

  • Variable-Temperature NMR: Detect dynamic processes (e.g., rotameric equilibria in the benzamide group) by acquiring spectra at 25°C and –40°C .
  • 2D NMR Techniques: Use HSQC and HMBC to assign overlapping proton signals (e.g., pyridin-2-yloxy vs. furan protons) .
  • Crystallography: Grow single crystals via slow evaporation (solvent: CH₃CN/H₂O) and analyze X-ray diffraction data .

Q. What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

  • LogP/Lipophilicity: Use Molinspiration or Schrödinger QikProp to estimate partition coefficients .
  • Metabolic Stability: Simulate cytochrome P450 interactions with SwissADME or MetaSite .
  • Solubility: Apply COSMO-RS theory to calculate aqueous solubility from molecular surface charge distributions .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications:
    • Replace furan with thiophene (to assess heterocycle size/electronics) .
    • Vary pyridin-2-yloxy substituents (e.g., CF₃ for enhanced lipophilicity) .
  • Bioisosteric Replacement: Substitute the benzamide group with sulfonamide or urea .
  • Activity Cliffs: Synthesize analogs with incremental changes (e.g., –CH₃ vs. –CF₃) and test in dose-response assays .

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